Product packaging for 2-Tetradecylhexadecanoic Acid Ethyl Ester(Cat. No.:CAS No. 86302-97-8)

2-Tetradecylhexadecanoic Acid Ethyl Ester

Cat. No.: B592280
CAS No.: 86302-97-8
M. Wt: 480.862
InChI Key: IZQVKYGUOLEEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Tetradecylhexadecanoic Acid Ethyl Ester is a high molecular weight organic ester with the CAS Registry Number 86302-97-8. This compound has a molecular formula of C 32 H 64 O 2 and a molecular weight of 480.84900 g/mol . As a long-chain ester, it is characterized by significant hydrophobicity, indicated by a computed LogP value of 11.35, suggesting potential applications in studies involving lipid membranes, surfactant systems, or as an intermediate in organic synthesis . Researchers value this specific ester for exploring the physicochemical properties of complex fatty acid derivatives. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H64O2 B592280 2-Tetradecylhexadecanoic Acid Ethyl Ester CAS No. 86302-97-8

Properties

IUPAC Name

ethyl 2-tetradecylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31(32(33)34-6-3)30-28-26-24-22-20-18-16-14-12-10-8-5-2/h31H,4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQVKYGUOLEEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biological Distribution in Research Contexts

Isolation and Identification from Diverse Biological Sources

The detection and characterization of 2-tetradecylhexadecanoic acid ethyl ester and similar compounds are heavily reliant on advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components within complex biological extracts.

Microbial Origins and Fermentation Studies

The microbial world is a rich source of diverse secondary metabolites, including a variety of fatty acid esters. While the specific isolation of this compound from microorganisms is not extensively documented, research on actinomycetes, a group of bacteria known for producing a wide array of bioactive compounds, has revealed the presence of structurally related molecules. For instance, a study on actinomycetes isolated from rhizospheric soil identified Hexadecanoic acid, 2-Hydroxy-1-(Hydroxymethyl) Ethyl ester in an ethyl acetate (B1210297) extract. niscpr.res.in This finding suggests that the biosynthetic pathways for producing complex fatty acid ethyl esters exist within this microbial group.

Furthermore, investigations into other Streptomyces species have identified various fatty acid esters, highlighting the potential of this genus as a source for such compounds. sajs.co.za The production of simpler ethyl esters, such as those derived from medium-chain fatty acids, is also a known aspect of the metabolism of yeasts like Saccharomyces cerevisiae during fermentation processes.

Table 1: Related Fatty Acid Ethyl Esters from Microbial Sources

Compound NameMicrobial SourceResearch Context
Hexadecanoic acid, 2-Hydroxy-1-(Hydroxymethyl) Ethyl esterActinomycete (AIA10 isolate)Screening for antimicrobial metabolites. niscpr.res.in
Hexadecanoic acid, ethyl esterTrichoderma speciesProfiling of volatile organic compounds (VOCs). plos.org

Plant and Algal Metabolome Investigations

The metabolomes of plants and algae are complex mixtures of compounds where fatty acid ethyl esters are frequently identified. Several studies have documented the presence of hexadecanoic acid, ethyl ester, a saturated fatty acid ester, in various plant species. For example, it has been isolated from the chloroform (B151607) fraction of Arisaema flavum, a medicinal plant found in the Himalayan regions. nih.govresearchgate.net Similarly, GC-MS analysis of the ethanolic leaf extract of Hugonia mystax also revealed the presence of hexadecanoic acid, ethyl ester. researchgate.net

The essential oils of certain plants have also been found to contain this compound. In a study of Stachytarpheta cayennensis and Phyllanthus amarus, hexadecanoic acid, ethyl ester was identified as a component of their essential oils. scispace.com Furthermore, analysis of the ethanolic extract of cotton (Gossypium) seeds showed the presence of hexadecanoic acid, ethyl ester. globalresearchonline.net

The aquatic realm, particularly algae, is another significant source of fatty acid ethyl esters. Research on the red alga Laurencia okamurai has led to the isolation of several new and known polyunsaturated fatty acid ethyl esters. epa.govresearchgate.net The microalga Pseudokirchneriella subcapitata has also been a subject of study for its production of fatty acid ethyl esters from its oil. researchgate.net

Table 2: this compound and Related Compounds in Plants and Algae

Compound NamePlant/Algal SourceResearch Context
Hexadecanoic acid, ethyl esterArisaema flavum (Forssk.) SchottIsolation of bioactive compounds. nih.govresearchgate.net
Hexadecanoic acid, ethyl esterHugonia mystax L.GC-MS analysis of bioactive components. researchgate.net
Hexadecanoic acid, ethyl esterStachytarpheta cayennensisAnalysis of essential oil composition. scispace.com
Hexadecanoic acid, ethyl esterGossypium (Cotton) seedsPhytochemical and fatty acid analysis. globalresearchonline.net
Polyunsaturated Fatty Acid Ethyl EstersLaurencia okamurai YamadaIsolation of new antifungal compounds. epa.govresearchgate.net
Fatty Acid Ethyl EstersPseudokirchneriella subcapitataIn situ transesterification of algal oil. researchgate.net
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl) ethyl esterPistia stratiotes L.GC-MS analysis of bioactive constituents. phytojournal.com

Non-Human Animal Tissues and Biofluids Research

In the animal kingdom, this compound and its analogs have been identified, particularly in insects, where they form part of the complex mixture of cuticular hydrocarbons. A chemotaxonomic study of wool carder bees of the genus Anthidium identified a closely related compound, Palmitic Acid, 2-tetradecyloxy)Ethyl ester, in males. ekb.eg This discovery points to the role of such large ester molecules in the chemical profile of insect cuticles.

Further research on other insect species has also revealed the presence of various fatty acid ethyl esters. For instance, an investigation into the chemical compounds released from the yellow-legged hornet, Vespa velutina, identified several fatty acid ethyl esters, including hexadecanoic acid, ethyl ester, in extracts from the venom apparatus. nih.gov

Table 3: this compound and Related Compounds in Non-Human Animals

Compound NameAnimal SourceResearch Context
Palmitic Acid, 2-tetradecyloxy)Ethyl esterAnthidium (Wool carder bee)Chemotaxonomic study of cuticular hydrocarbons. ekb.eg
Hexadecanoic acid, ethyl esterVespa velutina (Hornet)Analysis of compounds from the venom apparatus. nih.gov
Hexadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl esterAnthidium (Carder bee)Identification of cuticular chemical compounds. ekb.eg

Environmental and Ecological Niche Occurrence Studies

The presence of this compound in specific environmental niches is not well-documented. However, the identification of its constituent parts, tetradecanoic acid and hexadecanoic acid, in environmental samples is more common. For example, tetradecanoic acid, hexadecyl ester, a similar long-chain fatty acid ester, is listed in the EPA's Substance Registry Services. epa.gov The microbial degradation of organic matter in soil and marine sediments is known to produce a vast array of volatile and semi-volatile organic compounds, including esters. It is plausible that this compound could be a minor, yet-to-be-widely-reported, component of these complex environmental matrices. Marine sponges, known for their diverse secondary metabolites, have been found to contain various fatty acid derivatives, and the family Hymedesmiidae is noted as a source of variable metabolites. nih.gov

Quantitative and Qualitative Distribution Across Biological Systems

The distribution of this compound and its analogs is qualitatively widespread but quantitatively variable. In most instances, these compounds are found as minor components of the total lipid or volatile profile of an organism.

For example, in the study of the essential oil of Stachytarpheta cayennensis, hexadecanoic acid, ethyl ester constituted 10.16% of the total oil. scispace.com In contrast, in the analysis of Gossypium seed extract, the same compound was present at a much lower concentration of 0.41%. globalresearchonline.net In the actinomycete isolate AIA10, Hexadecanoic acid, 2-Hydroxy-1-(Hydroxymethyl) Ethyl ester was found to be 5.59% of the ethyl acetate extract. niscpr.res.in

The quantitative data for the specific compound this compound is currently lacking in the reviewed literature, indicating that it is likely a trace component in the biological systems where its close structural relatives have been identified. The distribution appears to be dependent on the species, the specific tissue or extract being analyzed, and the environmental conditions of the organism.

Biosynthesis and Metabolic Pathways

Enzymatic Mechanisms of Formation of Fatty Acid Esters

The formation of FAEEs is not a primary metabolic pathway but rather a non-oxidative consequence of ethanol (B145695) metabolism. It occurs through specific enzymatic reactions that catalyze the joining of a fatty acid and an ethanol molecule.

The synthesis of FAEEs is primarily catalyzed by two main enzymatic pathways. nih.gov The first involves the direct esterification of a free fatty acid with ethanol, a reaction catalyzed by enzymes known as FAEE synthases . nih.gov The second pathway utilizes an activated fatty acid in the form of acyl-CoA, which is then esterified with ethanol by acyl-coenzyme A:ethanol O-acyltransferases (AEAT) . nih.gov

Several enzymes with FAEE synthase activity have been identified and characterized. These include:

Fatty Acid Ethyl Ester Synthase-I, -II, and -III: These synthases have been isolated from human myocardium. nih.gov Synthase-II, for instance, is a 65 kDa protein that shows varying affinities for different fatty acids. nih.gov Its activity is highest with oleate, followed by linoleate, stearate, and palmitate. nih.gov

Carboxylester Lipase (B570770) (CEL): This enzyme, also implicated in pancreatitis induced by alcohol, can generate FAEEs. bmj.com

Lipoprotein Lipase (LPL): Studies have shown that LPL can catalyze the synthesis of FAEEs in the heart. capes.gov.br

These enzymes are found in various tissues, with the highest capacities for FAEE synthesis typically observed in the liver, pancreas, and duodenal mucosa. nih.gov The specific formation of 2-Tetradecylhexadecanoic Acid Ethyl Ester would depend on the availability of its precursor, 2-tetradecylhexadecanoic acid, and the substrate specificity of the synthase enzymes present.

Chemically, esters are formed when carboxylic acids are heated with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium, and various conditions can be optimized to favor ester formation. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org

Table 1: Key Enzymes in Fatty Acid Ethyl Ester (FAEE) Formation

Enzyme Substrates Primary Location Reference
Acyl-coenzyme A:ethanol O-acyltransferase (AEAT) Acyl-CoA, Ethanol Liver, Pancreas, Duodenal Mucosa nih.gov
Fatty Acid Ethyl Ester Synthase-II Free Fatty Acid, Ethanol Myocardium nih.gov
Carboxylester Lipase (CEL) Free Fatty Acid, Ethanol Pancreas bmj.com

The essential precursors for the biosynthesis of any FAEE are a fatty acid and ethanol. The fatty acid, in this case, 2-tetradecylhexadecanoic acid, is a very long-chain branched fatty acid. Its own biosynthesis would follow the general principles of fatty acid synthesis, which begins with the precursor molecule acetyl-CoA . jackwestin.com

Fatty acid synthesis is a cytoplasmic process that involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, a process mediated by the fatty acid synthase complex. jackwestin.com The synthesis of a branched-chain fatty acid involves specialized enzymes and starting units other than acetyl-CoA for the branching point.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. wikipedia.org By using isotopic tracers, such as ¹³C-labeled glucose, researchers can track the flow of carbon atoms through the metabolic network and determine the production and consumption rates of key metabolites. wikipedia.org

MFA has been instrumental in understanding and engineering microbial systems for the production of fatty acids and their derivatives. creative-proteomics.com In model organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria), MFA has been used to:

Identify bottlenecks in precursor supply (e.g., acetyl-CoA). frontiersin.org

Quantify the distribution of carbon flux between competing pathways. researchgate.netfrontiersin.org

Guide genetic engineering strategies to enhance the production of fatty acids and FAEEs. frontiersin.orgnih.gov

For example, studies in S. cerevisiae have used ¹³C-MFA to demonstrate how overexpressing certain enzymes, like ATP citrate (B86180) lyase, can increase the cytoplasmic pool of acetyl-CoA, thereby boosting fatty acid production. frontiersin.orgresearchgate.net Similarly, in E. coli, engineering the fatty acid synthesis operon (fabHDG) led to a 40-fold increase in FAEE production. nih.gov

Table 2: Impact of Genetic Engineering on Fatty Acid Production in S. cerevisiae

Genetic Modification Change in Fatty Acid Production Rationale Reference
Addition of ATP Citrate Lyase (ACL) No significant increase Increased acetyl-CoA was diverted to malate (B86768) synthesis frontiersin.orgresearchgate.net
Downregulation of Malate Synthase (MLS) 26% increase Reduced loss of acetyl-CoA to a competing pathway frontiersin.orgresearchgate.net

Genetic and Proteomic Regulation of Fatty Acid Ester Biosynthesis and Metabolism

Genetic regulation plays a crucial role. The expression of genes encoding for FAEE synthases and the enzymes involved in precursor supply directly dictates the capacity for FAEE production. nih.govnih.gov Metabolic engineering studies have shown that overexpressing genes for enzymes like wax ester synthase (ws2) and those in the fatty acid synthesis pathway can significantly boost FAEE yields in microorganisms. nih.govnih.gov Conversely, the expression of genes for hydrolytic enzymes, such as carboxylesterases, determines the rate of FAEE breakdown. The transcription of fatty acid metabolism genes is often controlled by transcription factors like FadR in E. coli, which can sense the levels of fatty acyl-CoAs. nih.gov

Proteomic analysis , which is the large-scale study of proteins, provides insights into the abundance of enzymes involved in these pathways. fao.orgsciopen.com For example, comparative proteomic studies in mice fed diets containing different forms of fatty acids (including ethyl esters) showed that FAEEs can upregulate the expression of proteins involved in fatty acid degradation and oxidation pathways in the liver. fao.orgsciopen.com This suggests a feedback mechanism where the presence of FAEEs can stimulate their own breakdown.

Furthermore, the activity of key regulatory enzymes is controlled allosterically and hormonally. Acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis, is a prime example. youtube.com

Allosteric Regulation: ACC is activated by citrate (a signal of high energy and abundant acetyl-CoA) and inhibited by long-chain fatty acyl-CoAs like palmitoyl-CoA (a feedback inhibition signal). youtube.com

Hormonal Regulation: Insulin, released in a high-energy state, promotes the dephosphorylation and activation of ACC, stimulating fatty acid synthesis. youtube.com Conversely, glucagon, released during fasting, leads to the phosphorylation and inactivation of ACC. youtube.com

Table 3: Compounds Mentioned in the Article

Advanced Synthetic Methodologies and Derivatization Research

Chemoenzymatic Synthesis Approaches and Biocatalytic Production

The limitations of traditional chemical synthesis, which often require high temperatures and harsh catalysts, have led to the exploration of chemoenzymatic routes for the production of branched-chain esters like 2-tetradecylhexadecanoic acid ethyl ester. researchgate.net These methods combine chemical and enzymatic steps to capitalize on the high selectivity and mild reaction conditions offered by biocatalysts.

Lipases are the most prominent enzymes in the esterification of fatty acids due to their versatility and stability in non-aqueous media. researchgate.netresearchgate.net The synthesis of branched-chain esters has been successfully demonstrated using immobilized lipases, which facilitate catalyst reuse and simplify product purification. mdpi.com A notable example is the use of Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica, which has shown high efficacy in catalyzing the synthesis of various branched-chain esters. mdpi.com

While direct biocatalytic production of this compound from basic feedstocks in a single microbial host is a long-term goal, current research primarily focuses on the enzymatic esterification of the pre-synthesized 2-tetradecylhexadecanoic acid with ethanol (B145695). The enzymatic reaction typically follows a Ping-Pong Bi-Bi mechanism, where the lipase forms an acyl-enzyme intermediate with the fatty acid, which is then attacked by the alcohol to form the ester. researchgate.net

The biocatalytic synthesis of a related branched-chain ester, 2-ethylhexyl 2-methylhexanoate, has been studied in a solvent-free system using Novozym® 435. mdpi.com This process highlights the potential for producing Guerbet acid esters under environmentally benign conditions. The key challenge in such syntheses is often the steric hindrance posed by the branched structures of both the Guerbet acid and the alcohol, which can affect the reaction rate and final conversion.

Table 1: Biocatalysts in the Synthesis of Branched-Chain Esters

BiocatalystSubstratesProductKey Findings
Novozym® 435 (Candida antarctica lipase B)2-Methylhexanoic acid and 2-Ethylhexanol2-Ethylhexyl 2-methylhexanoateEffective in solvent-free systems, demonstrating the feasibility of biocatalytic synthesis for branched-chain esters. mdpi.com
Candida cylindracea lipaseRacemic acids and alcoholsChiral estersHigh stereospecificity suitable for preparative resolution, indicating potential for chiral ester synthesis. nih.gov
Rhizomucor miehei lipaseValeric acid and 1-Octanol1-Octyl valerateDemonstrates high selectivity for primary alcohols over secondary alcohols. nih.gov

Green Chemistry Principles in Ester Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. oregonstate.edu The enzymatic route itself is a cornerstone of green chemistry, offering a biodegradable catalyst that operates under mild conditions, thus reducing energy consumption and the formation of by-products. researchgate.netresearchgate.net

Key green chemistry principles applied in the synthesis of Guerbet esters include:

Use of Renewable Feedstocks: 2-Tetradecylhexadecanoic acid can be derived from the Guerbet condensation of fatty alcohols, which can be sourced from renewable biological materials. researchgate.net

Catalysis: The use of biocatalysts like lipases is preferred over traditional acid or base catalysts, which are often corrosive, difficult to separate from the reaction mixture, and generate waste. mdpi.com

Solvent-Free Systems: Conducting the esterification in a solvent-free medium, where one of the reactants (e.g., ethanol) acts as the solvent, minimizes the use of volatile organic compounds (VOCs). mdpi.com This approach has been successfully applied to the synthesis of other branched-chain esters. mdpi.com

Energy Efficiency: Enzymatic reactions typically proceed at lower temperatures compared to conventional chemical methods, leading to significant energy savings. mdpi.com

Waste Prevention: The high selectivity of enzymes minimizes the formation of unwanted by-products, leading to higher purity of the final ester and reducing the need for extensive purification steps. nih.gov

The development of sustainable processes for branched-chain ester synthesis is an active area of research, with a focus on improving catalyst reusability and process productivity to make these green methods economically viable on an industrial scale. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity in Research Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are typically investigated include temperature, substrate molar ratio, catalyst loading, and reaction time.

In the biocatalytic synthesis of branched-chain esters, temperature plays a dual role. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation and an increased rate of by-product formation. For the synthesis of 2-ethylhexyl 2-methylhexanoate, reaction temperatures of 70°C and 80°C were investigated, with the higher temperature leading to a faster initial reaction rate. mdpi.com

The molar ratio of the alcohol to the fatty acid is another critical parameter. An excess of the alcohol is often used to shift the reaction equilibrium towards the formation of the ester. xtbg.ac.cn However, a large excess of a short-chain alcohol like ethanol can lead to enzyme inhibition. xtbg.ac.cn In the synthesis of 2-ethylhexyl 2-methylhexanoate, a 10-20% molar excess of the alcohol was found to be optimal for achieving high conversion rates. mdpi.com

Water activity is a key parameter in lipase-catalyzed reactions in non-aqueous media, as a thin layer of water is essential for maintaining the enzyme's active conformation. However, the water produced during the esterification reaction can promote the reverse reaction (hydrolysis) and must be effectively removed, for example, by vacuum or by using molecular sieves.

Table 2: Optimization of Reaction Conditions for the Synthesis of a Branched-Chain Ester (2-Ethylhexyl 2-methylhexanoate)

ParameterCondition 1Condition 2Outcome
Temperature70°C80°CHigher temperature led to faster initial reaction but similar final conversion after 7 hours. mdpi.com
Alcohol Molar Excess10%20%A 20% excess at 80°C resulted in 99% conversion in a shorter time. mdpi.com
BiocatalystNovozym® 435Novozym® 435The enzyme showed good reusability over multiple cycles. mdpi.com

(Note: The data presented is for the synthesis of 2-ethylhexyl 2-methylhexanoate, a model compound for branched-chain esters, due to the lack of specific published data for this compound.)

Structural Modifications and Analog Synthesis for Mechanistic Probing

Structural modifications of 2-tetradecylhexadecanoic acid and the synthesis of its analogs are important research avenues for probing the structure-property relationships and understanding the reaction mechanisms of its synthesis and applications. While specific studies on analogs of this compound for mechanistic probing are not widely reported, the derivatization of Guerbet acids, in general, is a known strategy. researchgate.net

Guerbet acids can be synthesized from Guerbet alcohols through oxidation. researchgate.net These acids can then be esterified with various alcohols to produce a range of esters with different properties. The branching in the acid and/or the alcohol component of the ester influences its physical properties, such as its melting point and viscosity. researchgate.net

For mechanistic studies of the enzymatic esterification, analogs of 2-tetradecylhexadecanoic acid with modifications at the alpha-position could be synthesized. For instance, introducing different alkyl groups at the C-2 position would allow for an investigation of how steric hindrance near the reaction center affects the lipase activity and selectivity.

Furthermore, the synthesis of isotopically labeled analogs, for example, with ¹³C or ²H in specific positions of the alkyl chains, would be invaluable for mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These labeled compounds could help elucidate the pathways of by-product formation and acyl migration in lipase-catalyzed reactions.

While the synthesis of such specialized analogs for mechanistic probing is a niche area of research, the foundational chemistry for the modification of fatty acids is well-established and could be applied to 2-tetradecylhexadecanoic acid. google.com

Biochemical and Cellular Roles in Non Human and Model Systems

Involvement in Non-Human Cellular Signaling Pathways

Fatty acids and their derivatives are known to act as signaling molecules in various cellular processes mayo.edu. However, specific data on the direct interaction of 2-Tetradecylhexadecanoic Acid Ethyl Ester with cellular signaling pathways is not extensively documented. The potential involvement of this compound in signaling can be inferred from the general mechanisms of fatty acid sensing by cells.

In non-human models, free fatty acids are recognized by a class of G protein-coupled receptors (GPCRs), including FFA1 and FFA4, which are activated by medium- and long-chain fatty acids acs.org. These receptors play roles in various physiological processes, including metabolism and inflammation acs.org. While it is plausible that a very-long-chain fatty acid derived from the hydrolysis of this compound could interact with such receptors, specific ligand-binding studies for this particular fatty acid have not been reported. Additionally, other receptors, such as peroxisome proliferator-activated receptors (PPARs), are nuclear receptors activated by fatty acids and their derivatives, influencing gene expression related to lipid metabolism mdpi.com. Branched-chain fatty acids have been shown to activate PPARα in rat hepatoma cells, suggesting a potential, though unconfirmed, role for 2-Tetradecylhexadecanoic acid in this pathway mdpi.com.

The activation of fatty acid receptors typically triggers downstream intracellular signaling cascades. For instance, the activation of FFA1 and FFA4 can lead to changes in intracellular calcium levels and the activation of protein kinase pathways acs.org. Fatty acid ethyl esters (FAEEs) themselves have been shown to induce cellular responses, such as the production of reactive oxygen species, which can act as second messengers in signaling pathways nih.gov. However, direct evidence for the modulation of specific intracellular processes by this compound in model organisms is currently unavailable.

Contributions to Membrane Structure and Fluidity in Microbial and Cellular Models

The physical properties of cellular membranes are significantly influenced by their lipid composition. The length and branching of fatty acid chains within membrane phospholipids are critical determinants of membrane fluidity nih.govquora.comlipotype.comwikipedia.org.

As a branched-chain fatty acid, 2-Tetradecylhexadecanoic acid, if incorporated into membrane phospholipids, would be expected to increase membrane fluidity nih.govresearchgate.net. The methyl branch on the alpha-carbon of the fatty acid chain disrupts the tight packing of adjacent acyl chains, creating more space between phospholipid molecules nih.govresearchgate.net. This increased spacing reduces the van der Waals forces between the chains, resulting in a more fluid and less ordered membrane state nih.gov. In microbial models, particularly in bacteria such as Listeria monocytogenes and Staphylococcus aureus, a high proportion of branched-chain fatty acids in the cell membrane is crucial for maintaining membrane fluidity, especially at low temperatures usda.govnih.gov.

Factor Effect on Membrane Fluidity Reason
Long Fatty Acid Chain DecreasesIncreased van der Waals interactions between chains. quora.com
Branched Fatty Acid Chain IncreasesDisruption of tight packing of acyl chains. nih.govresearchgate.net

The very-long-chain nature of 2-Tetradecylhexadecanoic acid (a C30 fatty acid) would generally contribute to a decrease in membrane fluidity due to increased intermolecular interactions quora.com. However, the presence of the tetradecyl branch at the C2 position is a significant structural feature. This branching is expected to counteract the ordering effect of the long chain, likely resulting in a net increase in membrane fluidity compared to a linear fatty acid of the same chain length nih.govresearchgate.net.

Role in Non-Human Lipid Metabolism and Storage

Fatty acid ethyl esters are primarily formed through the non-oxidative metabolism of ethanol (B145695), where ethanol is esterified with a fatty acid nih.govnih.gov. Once formed, FAEEs can be metabolized by cellular enzymes.

In various cell types, including human mononuclear cells and hepatoma cells, FAEEs are hydrolyzed back into their constituent fatty acid and ethanol nih.govnih.gov. The resulting free fatty acid can then be incorporated into other lipid species, such as triglycerides and cholesterol esters, for energy storage or other cellular functions nih.gov. Studies in non-human models have shown that dietary intake of certain fatty acid ethyl esters can influence plasma and liver lipid content nih.gov. For example, dietary supplementation with 6,9,12,15-hexadecatetraenoic acid ethyl ester in mice led to a reduction in plasma triacylglycerol levels nih.gov.

FAEEs are known to accumulate in adipose tissue, where they can persist longer than ethanol itself, serving as a marker for alcohol consumption nih.gov. It is plausible that this compound, being a highly lipophilic molecule, could also be stored in adipose tissue following its formation or administration.

Metabolic Fate of FAEEs Enzymes Involved (General) Products Subsequent Pathways
HydrolysisCarboxylesterases, FAEE synthases (acting in reverse)Free Fatty Acid + EthanolBeta-oxidation, Triglyceride synthesis, Cholesterol ester synthesis nih.gov

Interplay with Microbial Physiology and Growth Dynamics

Fatty acids and their derivatives can exert significant effects on microbial physiology, including growth inhibition nih.govnih.govzjnyxb.cn. The antimicrobial activity of fatty acids is often dependent on their chain length and degree of saturation nih.govmdpi.com.

Medium-chain fatty acids and their esters have demonstrated notable antibacterial and antifungal properties zjnyxb.cn. The proposed mechanisms of action include disruption of the cell membrane, leading to increased permeability and cell lysis, and inhibition of essential cellular processes such as fatty acid synthesis nih.govnih.gov.

The antimicrobial efficacy of fatty acids tends to increase with chain length up to a certain point, after which it may decrease nih.gov. While specific studies on the antimicrobial properties of this compound are lacking, its very-long-chain and branched structure may influence its interaction with microbial membranes. The branched nature could enhance its ability to disrupt the ordered lipid bilayer of bacterial membranes researchgate.net. However, its large size might also hinder its ability to effectively integrate into and disrupt the membrane. Further research is needed to determine the specific effects of this compound on the growth and physiology of different microbial species.

Analytical and Bioanalytical Methodologies for Research

Advanced Chromatographic Separations (GC-MS, LC-MS) for Ester Profiling

The identification and quantification of fatty acid ethyl esters (FAEEs) in various samples, from natural product extracts to biological tissues, heavily rely on the combination of chromatography for separation and mass spectrometry for detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for the analysis of volatile and thermally stable compounds like FAEEs. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a long capillary column. As components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint. GC-MS analysis has been successfully used to identify a wide array of fatty acid esters in plant and microbial extracts. nih.govjapsonline.comthepharmajournal.com For 2-Tetradecylhexadecanoic Acid Ethyl Ester, its high molecular weight would result in a relatively long retention time compared to shorter-chain esters like ethyl palmitate. researchgate.netresearchgate.net The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns, including a prominent ion from the McLafferty rearrangement.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is complementary to GC-MS and is particularly advantageous for less volatile, thermally labile, or highly polar molecules. The separation occurs in the liquid phase, which avoids the need for high-temperature vaporization that could degrade sensitive compounds. This makes LC-MS a central tool in lipidomics for profiling a broad range of lipids, including very long-chain esters, in their native form from complex biological mixtures.

Table 1: Representative GC-MS Data for Structurally Related Fatty Acid Ethyl Esters

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Mass Fragments (m/z)Reference
Ethyl Tetradecanoate (Ethyl Myristate)C16H32O2256.4288, 101, 157, 213, 256 nist.gov
Ethyl Hexadecanoate (Ethyl Palmitate)C18H36O2284.4888, 101, 157, 241, 284 nist.gov

Spectroscopic Characterization Techniques (NMR, IR) for Structural Elucidation

Once a compound of interest is isolated, spectroscopic techniques are indispensable for confirming its exact chemical structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an ester like this compound, the IR spectrum would be dominated by specific absorption bands. A strong, sharp peak is expected in the range of 1735-1750 cm⁻¹ due to the carbonyl (C=O) group stretch, which is characteristic of aliphatic esters. orgchemboulder.com Additionally, two distinct bands corresponding to the C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. orgchemboulder.comresearchgate.net The spectrum would also feature prominent peaks around 2850-2960 cm⁻¹ from the C-H stretching of the long alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information for complete structural elucidation.

¹H NMR: A proton NMR spectrum would reveal the specific arrangement of hydrogen atoms. For this compound, one would expect to see a triplet signal around 1.2 ppm for the terminal methyl (-CH₃) protons of the ethyl group and a quartet signal around 4.1 ppm for the methylene (B1212753) (-OCH₂-) protons of the ethyl group. The numerous methylene (-CH₂-) groups in the long tetradecyl and hexadecanoic chains would produce a large, overlapping multiplet signal around 1.2-1.6 ppm. The single proton at the branched alpha-carbon (-CH-) would appear as a distinct multiplet.

¹³C NMR: A carbon-13 NMR spectrum identifies all unique carbon environments. Key signals would include the carbonyl carbon (~174 ppm), the ester methylene carbon (-OCH₂-) (~60 ppm), and a multitude of signals for the carbons within the two long alkyl chains. The signal for the branched alpha-carbon would be distinct from the other methylene carbons in the chain.

Table 2: Expected Spectroscopic Signatures for this compound

TechniqueFunctional Group / AtomExpected Signal / WavenumberReference
IR SpectroscopyCarbonyl (C=O) Stretch1735-1750 cm⁻¹ orgchemboulder.com
IR SpectroscopyEster (C-O) Stretch1000-1300 cm⁻¹ orgchemboulder.comresearchgate.net
¹H NMREthyl Group (-OCH₂CH₃)Quartet (~4.1 ppm) & Triplet (~1.2 ppm) youtube.com
¹³C NMRCarbonyl Carbon (C=O)~174 ppm researchgate.net
¹³C NMREster Methylene Carbon (-OCH₂)~60 ppm researchgate.net

Quantitative Lipidomics Approaches for Complex Mixture Analysis

Lipidomics aims to comprehensively identify and quantify all lipid species within a biological system, known as the lipidome. This systems-level approach is crucial for understanding the roles of lipids in health and disease. Quantitative lipidomics, primarily using LC-MS/MS, allows for the precise measurement of hundreds of individual lipid molecules, including specific FAEEs, in a single analysis. nih.gov

The process involves extracting lipids from a sample (e.g., plasma, tissue homogenate), followed by chromatographic separation and mass spectrometric analysis. To quantify this compound, a known amount of a stable isotope-labeled internal standard with a similar structure would be added to the sample prior to extraction. The ratio of the signal from the endogenous compound to the signal from the internal standard allows for accurate and precise quantification, correcting for any sample loss during preparation and analysis. This approach enables researchers to determine how the concentration of this specific ester changes in response to various stimuli or in different pathological states.

Isotopic Tracing and Metabolic Flux Analysis in Research Models

To understand how this compound is synthesized and metabolized, researchers employ metabolic flux analysis (MFA) using stable isotope tracers. nih.gov This powerful technique involves introducing molecules labeled with heavy isotopes (e.g., ¹³C or ²H) into cells or animal models and tracking their incorporation into downstream metabolites. nih.gov

For example, to study the synthesis of this compound, a research model could be supplied with ¹³C-labeled ethanol (B145695) and ¹³C-labeled fatty acids. Analytical techniques like GC-MS or LC-MS are then used to measure the mass isotopologue distribution of the target ester. nih.gov The pattern of ¹³C enrichment reveals the metabolic pathways that contributed to its formation. nih.gov This can differentiate between de novo synthesis pathways and those involving the esterification of pre-existing fatty acids. Such studies provide critical insights into the dynamic metabolic networks that produce specific lipid species in living systems. nih.gov

Ecological and Environmental Research Implications

Role as Semiochemicals or Infochemicals in Interspecies Interactions

Semiochemicals are chemicals that convey information between organisms, influencing their behavior. Research suggests that long-chain fatty acid esters, including compounds structurally related to 2-Tetradecylhexadecanoic Acid Ethyl Ester, play a significant role in the chemical communication of insects.

A study focusing on the chemical composition of the cuticle of male wool carder bees (Anthidium species) identified a variety of compounds, including a structurally similar ester, "Palmitic Acid, 2-tetradecyloxy)Ethyl ester". ekb.eg The presence of such specific and complex esters on the insect cuticle is often associated with species and nestmate recognition, acting as a chemical signature. ekb.eg This suggests that this compound could function as a semiochemical, potentially involved in processes like mate selection or territorial marking.

Furthermore, fatty acid ethyl esters have been identified in the chemical profiles of various other insects, such as the invasive yellow-legged hornet (Vespa velutina), where they are among the compounds released from the venom apparatus. nih.gov While the precise function of each ester is not always fully elucidated, their presence in such contexts points towards a role in defense, alarm signaling, or other forms of chemical communication.

In the plant kingdom, fatty acid ethyl esters are part of the volatile organic compounds emitted by some species. For example, they have been detected in the ethanolic extracts of Philodendron heleniae, a plant used in traditional medicine in the Amazon region. nih.gov These compounds can contribute to the plant's scent and may play a role in attracting pollinators or deterring herbivores, thus acting as infochemicals that mediate plant-animal interactions. The diverse presence of these esters across different species highlights their potential importance in structuring ecological communities through chemical signaling.

Table 1: Examples of Fatty Acid Esters and Related Compounds Identified in Various Organisms

Compound NameOrganismPotential RoleReference
Palmitic Acid, 2-tetradecyloxy)Ethyl esterWool Carder Bee (Anthidium tessellatum)Semiochemical (species recognition) ekb.eg
Ethyl OleateYellow-legged Hornet (Vespa velutina)Component of venom apparatus secretion nih.gov
Fatty Acid Ethyl EstersPhilodendron heleniaeComponent of volatile organic compounds nih.gov
Hexadecanoic acid, ethyl esterFlowers of Reichardia tingitanaMajor component of flower extract cjpas.net
Ethyl esters of oleic and linoleic acidsMouse liver and brain (after ethanol (B145695) treatment)Metabolites of ethanol nih.gov

Biodegradation and Environmental Fate Studies in Controlled Environments

The environmental persistence and degradation pathways of chemical compounds are critical for understanding their long-term ecological impact. While specific studies on the biodegradation of this compound are limited, research on the broader class of fatty acid ethyl esters (FAEEs) provides valuable insights into its likely environmental fate.

FAEEs are generally considered to be biodegradable in both soil and aquatic environments. lyellcollection.org The primary mechanism of degradation is initiated by microbial enzymes, specifically lipases or esterases, which cleave the ester bond. lyellcollection.org This process, known as de-esterification, results in the formation of the corresponding free fatty acid (2-Tetradecylhexadecanoic acid) and ethanol. lyellcollection.org

The rate of biodegradation of FAEEs is influenced by several factors, including the chain length of the fatty acid and alcohol moieties, and the presence of branching. researchgate.net Studies on aliphatic esters have shown that those with a total carbon number between 12 and 18, without branched-chain alcohol or acid groups, exhibit good removal through biotic hydrolysis. researchgate.net Given that this compound is a long-chain ester, its degradation rate may be slower compared to shorter-chain esters.

In anaerobic environments, such as marine sediments and during anaerobic digestion, long-chain fatty acids can be further broken down through a process called β-oxidation. nih.govnih.gov However, the accumulation of long-chain fatty acids can sometimes inhibit methanogenesis, a key step in anaerobic digestion. nih.gov

Table 2: Factors Influencing the Biodegradation of Fatty Acid Ethyl Esters

FactorInfluence on Biodegradation RateReference
Chain Length Longer chains may degrade more slowly. researchgate.net
Branching Branching in the alcohol or acid moiety can hinder degradation. researchgate.net
Unsaturation The presence of double bonds can increase biodegradability. researchgate.net
Microbial Community Presence of microorganisms with appropriate esterase and lipase (B570770) activity is crucial. lyellcollection.org
Environmental Conditions Temperature, pH, and oxygen availability affect microbial activity and thus degradation rates. researchgate.net

Interaction with Aquatic and Terrestrial Ecosystems (non-toxicology focus)

The presence of this compound and similar long-chain fatty acid esters in a variety of organisms suggests their widespread distribution and interaction within both aquatic and terrestrial ecosystems. These interactions are not limited to toxicological effects but encompass a broader range of ecological functions.

In terrestrial ecosystems, these esters are integral components of the cuticular waxes of insects and the volatile profiles of plants, as discussed previously. ekb.egnih.gov This indicates their role in mediating interactions that are fundamental to the functioning of these ecosystems, such as pollination, herbivory, and social communication among insects.

In aquatic environments, fatty acid esters are found in various marine organisms, including algae and invertebrates. researchgate.net For instance, two new antifungal polyunsaturated fatty acid ethyl esters were isolated from the red alga Laurencia okamurai. researchgate.net This suggests a defensive role for these compounds, protecting the alga from pathogens. The release of such compounds into the water column can influence microbial communities and participate in the complex web of chemical signaling that occurs in aquatic habitats.

Furthermore, long-chain fatty acids, the building blocks of these esters, are a significant component of lipids in many aquatic organisms and play a crucial role in energy storage and transfer through the food web. nih.gov While the direct role of the ethyl esters themselves in these processes is less clear, their presence indicates active biochemical pathways for their synthesis and degradation within aquatic ecosystems.

It is important to note that the accumulation of fat-soluble compounds in organisms can lead to biomagnification up the food chain. wikipedia.org While research on the bioaccumulation potential of this compound is not available, the general properties of long-chain esters suggest this is a possibility that warrants further investigation to fully understand their ecological footprint.

Biotechnological and Industrial Research Perspectives Excluding Human/safety Applications

Use as a Precursor for Specialty Chemicals and Bioproducts

Fatty acid esters are recognized for their role as intermediates in the chemical industry. nih.govresearchgate.net The long, branched alkyl chain of 2-tetradecylhexadecanoic acid ethyl ester could be leveraged to synthesize a variety of specialty chemicals. For instance, it could serve as a building block for complex polymers, or be chemically modified to produce novel surfactants, emulsifiers, or lubricants with unique properties. The branched nature of the fatty acid component may impart desirable characteristics such as lower melting points and improved fluidity at low temperatures compared to its linear counterparts, making its derivatives suitable for specialized applications in cosmetics and industrial lubricants. google.com

The microbial production of esters offers a sustainable alternative to traditional chemical synthesis for creating valuable bioproducts. researchgate.net Through biocatalysis, this compound could be transformed into other valuable molecules. Research into the enzymatic modification of fatty acid esters is an active area, and this compound could be a substrate for enzymes that introduce functional groups, leading to the production of high-value bioproducts for various industrial sectors.

Applications in Biofuel Research and Production

Fatty acid ethyl esters (FAEEs) are a form of biodiesel, a renewable alternative to petroleum-based diesel fuel. nih.govnih.gov The properties of biodiesel are influenced by the structure of the constituent fatty acid esters. iosrjournals.org Very long-chain fatty acids and their derivatives are being explored for their potential in biofuel production. nih.gov

The large molecular weight and branched structure of this compound would likely influence its fuel properties, such as cetane number, viscosity, and cold-flow properties. While higher molecular weight can lead to increased energy density, it may also increase viscosity. iea-amf.org However, the branched nature of the alkyl chain could help to mitigate the poor cold-flow properties often associated with long-chain saturated fatty acid esters. google.com Further research would be needed to determine the precise combustion characteristics and engine performance of biodiesel containing this specific compound.

The following table summarizes the general properties of FAEEs relevant to their use as biodiesel:

PropertyDescriptionRelevance to this compound
Cetane Number An indicator of the combustion speed of diesel fuel.The long carbon chain would likely result in a high cetane number, indicating good ignition quality.
Viscosity A measure of a fluid's resistance to flow.The high molecular weight could lead to higher viscosity, which may require blending with other fuels. iea-amf.org
Oxidative Stability The fuel's resistance to degradation during storage.As a saturated ester, it is expected to have high oxidative stability. iea-amf.org
Cold-Flow Properties The ability of the fuel to be used at low temperatures.The branched structure may improve cold-flow properties compared to linear saturated esters of similar chain length. google.com
Energy Content The amount of energy released during combustion.The long hydrocarbon chain suggests a high energy content.

Potential in Biopolymer and Material Science Research

Fatty acids and their esters are increasingly being investigated as renewable components for the synthesis of biopolymers and for modifying the properties of existing materials. researchgate.net The incorporation of long-chain fatty acids into biopolymers like cellulose can alter their physical properties, such as increasing hydrophobicity and improving thermoplasticity. researchgate.netmdpi.com

The unique branched structure and long alkyl chains of this compound make it a candidate for research in biopolymer and material science. It could potentially be used as a plasticizer or a hydrophobic additive in biopolymer formulations. researchgate.net Its incorporation into polymer backbones could introduce flexibility and alter the material's melting point and mechanical properties. For example, the esterification of starch with long-chain fatty acids has been shown to produce novel thermoplastics with controllable thermal properties. ncsu.edu The branched nature of 2-tetradecylhexadecanoic acid could lead to materials with different packing densities and, consequently, unique physical characteristics compared to those derived from linear fatty acids.

Production via Metabolic Engineering and Synthetic Biology in Microbes

The microbial production of fatty acid derivatives through metabolic engineering and synthetic biology offers a promising route for the sustainable synthesis of compounds like this compound. nih.govlbl.gov Various microorganisms, including Escherichia coli and the oleaginous yeast Yarrowia lipolytica, have been engineered to produce a range of fatty acids and their esters. nih.govresearchgate.net

The biosynthesis of this compound in a microbial host would require the engineering of several metabolic pathways. Key steps would include:

Enhancing the precursor supply: Increasing the intracellular pool of malonyl-CoA, the building block for fatty acid synthesis.

Introducing a fatty acid synthesis pathway for very long-chain fatty acids: This would likely involve the expression of heterologous fatty acid elongase enzymes. nih.gov

Engineering a branched-chain fatty acid synthesis pathway: This is a more complex step that could involve the introduction of enzymes capable of introducing an alkyl branch at the alpha-position of the fatty acid.

Expressing a suitable ester-forming enzyme: A wax ester synthase or another acyltransferase would be needed to catalyze the esterification of the branched-chain fatty acid with ethanol (B145695). nih.gov

The oleaginous yeast Yarrowia lipolytica is a particularly attractive host for producing very long-chain fatty acid derivatives due to its natural ability to accumulate high levels of lipids. researchgate.net Additionally, bacteria from the genus Rhodococcus are known for their ability to produce and accumulate triacylglycerols and wax esters, making them potential candidates for engineering the production of this compound. nih.govnih.gov

Synthetic biology approaches, such as the design and construction of novel metabolic pathways and the use of genetic circuits to control gene expression, would be crucial for optimizing the production of this compound in a microbial host. nih.govfrontiersin.org

The following table outlines the general strategies in microbial engineering for the production of specialty fatty acid esters:

Engineering StrategyDescription
Pathway Overexpression Increasing the expression of key enzymes in the fatty acid and ester synthesis pathways.
Gene Deletion Removing competing metabolic pathways to direct more carbon flux towards the desired product. nih.gov
Heterologous Gene Expression Introducing genes from other organisms to create novel biosynthetic capabilities. nih.gov
Protein Engineering Modifying enzymes to improve their activity, substrate specificity, or stability.
Process Optimization Optimizing fermentation conditions to enhance microbial growth and product formation.

Q & A

Q. What analytical techniques are recommended for characterizing 2-Tetradecylhexadecanoic Acid Ethyl Ester in synthetic mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this ester in complex mixtures. Key steps include:

  • Sample preparation : Derivatization to improve volatility, if necessary.
  • Column selection : Polar capillary columns (e.g., DB-WAX) for optimal separation of fatty acid ethyl esters.
  • Validation : Compare retention times and mass spectra with reference standards (e.g., NIST libraries) . Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural integrity, particularly for distinguishing branched alkyl chains .

Q. What synthetic routes yield high-purity this compound?

The esterification of 2-tetradecylhexadecanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) is a common approach. Critical considerations include:

  • Reagent ratios : Excess ethanol to drive equilibrium toward ester formation.
  • Purification : Liquid-liquid extraction followed by column chromatography to remove unreacted acids or alcohols.
  • Quality control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via GC-MS .

Q. How can researchers detect trace levels of this ester in biological matrices?

Use solid-phase microextraction (SPME) coupled with GC-MS for high sensitivity. For placental or tissue studies, homogenize samples in methanol, centrifuge to remove lipids, and analyze supernatants. Internal standards (e.g., deuterated analogs) are essential for quantitative accuracy .

Advanced Research Questions

Q. How should experimental designs address thermal instability of this compound during long-term storage?

  • Storage conditions : Store at −20°C under inert gas (argon) to prevent oxidation.
  • Degradation markers : Monitor via GC-MS for peaks corresponding to hydrolysis products (free fatty acids or ethanol).
  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and model degradation kinetics using Arrhenius equations .

Q. What strategies resolve spectral contradictions between GC-MS and NMR data for this compound?

  • Cross-platform validation : Ensure sample homogeneity and purity.
  • Isotopic labeling : Synthesize ¹³C-labeled esters to distinguish overlapping signals in NMR.
  • Database alignment : Compare fragmentation patterns in GC-MS with NIST or Wiley spectral libraries .

Q. How can researchers optimize reaction conditions to minimize byproducts in industrial-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (catalyst concentration, temperature, reaction time).
  • In-line monitoring : Employ Fourier-transform infrared (FTIR) spectroscopy to track esterification progress.
  • Byproduct identification : LC-MS/MS can detect trace impurities (e.g., diesters or isomerized products) .

Q. What methodologies validate the biological activity of this compound in anti-inflammatory assays?

  • In vitro models : Use lipopolysaccharide (LPS)-stimulated macrophages to measure cytokine suppression (e.g., TNF-α via ELISA).
  • Dose-response curves : Test logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀ values.
  • Control experiments : Include solvent controls and reference compounds (e.g., dexamethasone) .

Q. How do structural modifications (e.g., branching position) impact the ester’s physicochemical properties?

  • Molecular dynamics simulations : Model alkyl chain packing to predict melting points or solubility.
  • Experimental validation : Synthesize analogs (e.g., 3-tetradecyl vs. 2-tetradecyl) and compare via differential scanning calorimetry (DSC) .

Methodological Guidance

Q. How to formulate a research question on the metabolic fate of this ester in vertebrate models?

  • Scope refinement : Focus on specific organs (e.g., liver vs. adipose tissue) and detection methods (radiolabeled tracers).
  • Hypothesis-driven design : Example: “Does this compound undergo β-oxidation in murine hepatocytes?”
  • Resource alignment : Ensure access to LC-MS/MS facilities and ethical approvals for animal studies .

Q. What statistical approaches are appropriate for analyzing contradictory bioavailability data across studies?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity analysis : Exclude outliers or low-quality datasets (e.g., those lacking internal standards).
  • Machine learning : Apply clustering algorithms to identify subpopulations with divergent metabolic responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.